

Spectroscopic Analysis of 2-(2-aminophenyl)acetonitrile: A Technical Guide

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Compound of Interest

Compound Name: 2-(2-aminophenyl)acetonitrile

Cat. No.: B023982

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for **2-(2-aminophenyl)acetonitrile**, a versatile intermediate in organic synthesis. While specific experimental spectra for this compound are not readily available in public databases, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics based on its chemical structure. Furthermore, detailed experimental protocols for acquiring such data are provided to guide researchers in their laboratory work.

Expected Spectroscopic Data

The structural formula of **2-(2-aminophenyl)acetonitrile** is presented below, with atoms numbered for clarity in the subsequent NMR data tables.

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Note: The following tables present predicted data based on standard spectroscopic principles and data from analogous compounds. Actual experimental values may vary depending on the

specific conditions, such as solvent and instrument calibration.

Table 1: Predicted ^1H NMR Spectroscopic Data for **2-(2-aminophenyl)acetonitrile**

| Protons (Position) | Predicted Chemical Shift (δ , ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |
|--------------------------|--|---------------------------|--|---|
| H (N-H) | 3.5 - 5.0 | Broad singlet | - | Chemical shift can vary significantly with concentration and solvent. |
| H (Ar-H, C3) | 7.10 - 7.25 | Doublet of doublets | ortho: 7-9, meta: 2-3 | |
| H (Ar-H, C4) | 6.70 - 6.85 | Triplet of doublets | ortho: 7-9, meta: 2-3 | |
| H (Ar-H, C5) | 7.00 - 7.15 | Triplet of doublets | ortho: 7-9, meta: 2-3 | |
| H (Ar-H, C6) | 6.60 - 6.75 | Doublet of doublets | ortho: 7-9, meta: 2-3 | |
| H (CH ₂ , C7) | 3.60 - 3.80 | Singlet | - | |

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **2-(2-aminophenyl)acetonitrile**

| Carbon (Position) | Predicted Chemical Shift (δ , ppm) | Notes |
|--------------------------|---|---|
| C (C1) | 110 - 115 | Attached to the amino and methylene groups. |
| C (C2) | 145 - 150 | Attached to the amino group. |
| C (C3) | 128 - 132 | |
| C (C4) | 118 - 122 | |
| C (C5) | 126 - 130 | |
| C (C6) | 115 - 119 | |
| C (CH ₂ , C7) | 20 - 25 | |
| C (CN, C8) | 117 - 120 | |

Table 3: Predicted Infrared (IR) Spectroscopy Data for **2-(2-aminophenyl)acetonitrile**

| Functional Group | Predicted Absorption Range (cm^{-1}) | Intensity | Notes |
|---------------------------------|---|---|-------|
| N-H stretch (amine) | 3300 - 3500 | Medium, sharp (two bands for primary amine) | |
| C-H stretch (aromatic) | 3000 - 3100 | Medium to weak | |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium to weak | |
| C≡N stretch (nitrile) | 2220 - 2260 | Medium, sharp | |
| C=C stretch (aromatic) | 1450 - 1600 | Medium to strong (multiple bands) | |
| N-H bend (amine) | 1550 - 1650 | Medium | |
| C-N stretch (aromatic amine) | 1250 - 1350 | Medium to strong | |

Table 4: Predicted Mass Spectrometry (MS) Data for **2-(2-aminophenyl)acetonitrile**

| m/z | Predicted Identity | Notes |
|-----|--|-------------------------------------|
| 132 | [M] ⁺ | Molecular ion |
| 131 | [M-H] ⁺ | Loss of a hydrogen atom |
| 105 | [M-HCN] ⁺ | Loss of hydrogen cyanide |
| 104 | [M-CH ₂ CN] ⁺ | Loss of the acetonitrile radical |
| 92 | [C ₆ H ₆ N] ⁺ | Fragment from the aminophenyl group |
| 77 | [C ₆ H ₅] ⁺ | Phenyl fragment |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. ¹H NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **2-(2-aminophenyl)acetonitrile** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for better resolution of aromatic signals.
- Data Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical spectral width: -2 to 12 ppm.

- Number of scans: 16-64, depending on the sample concentration.
- Relaxation delay: 1-5 seconds.
- Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal at 0 ppm. Integrate the signals to determine the relative proton ratios.

2. ^{13}C NMR Spectroscopy

- Sample Preparation: A more concentrated sample is generally required for ^{13}C NMR. Dissolve 20-50 mg of the compound in 0.6-0.7 mL of a deuterated solvent in a 5 mm NMR tube.
- Instrumentation: A 100 MHz or higher frequency (corresponding to a 400 MHz ^1H frequency) NMR spectrometer.
- Data Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Typical spectral width: 0 to 220 ppm.
 - Number of scans: 1024 or more, as the natural abundance of ^{13}C is low.
 - Relaxation delay: 2-5 seconds.
- Data Processing: Apply a Fourier transform, phase, and baseline correct the spectrum. Reference the spectrum to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Thoroughly grind 1-2 mg of **2-(2-aminophenyl)acetonitrile** with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

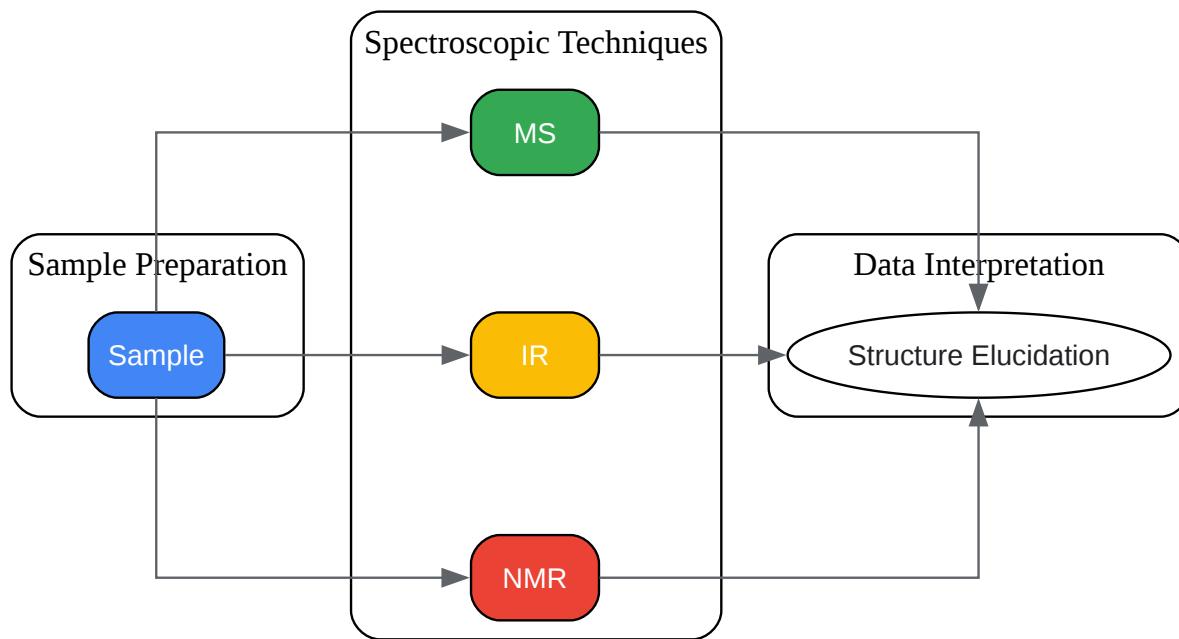
- Place a small amount of the mixture into a pellet press and apply pressure to form a thin, transparent or translucent pellet.
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and acquire the sample spectrum.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
 - The data is typically collected over a range of 4000 to 400 cm^{-1} .
- Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
- Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source is commonly used for small molecules.
- Data Acquisition (Electron Ionization - EI):
 - Introduce the sample into the ion source (often via direct infusion or through a gas chromatograph).
 - The standard electron energy for EI is 70 eV.
 - Scan a mass range appropriate for the compound (e.g., m/z 40-300).
- Data Processing: The instrument's software will generate a mass spectrum, which is a plot of relative ion abundance versus the mass-to-charge ratio (m/z).

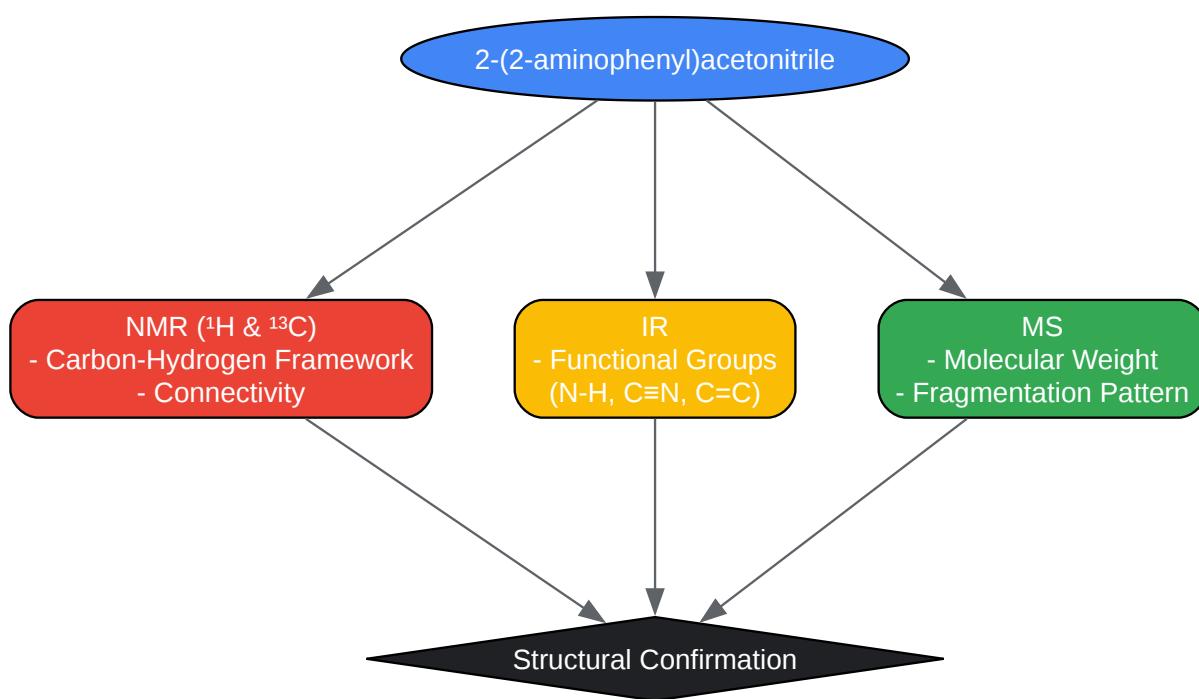
Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different spectroscopic techniques in characterizing an organic molecule like **2-(2-aminophenyl)acetonitrile**.



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A flowchart illustrating the general workflow of spectroscopic analysis.



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Logical relationship of spectroscopic data for structural confirmation.

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